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molecular formula C12H10ClN3O B8596966 2-(6-Chloro-pyridin-3-yl)-N-pyridin-2-yl-acetamide

2-(6-Chloro-pyridin-3-yl)-N-pyridin-2-yl-acetamide

Cat. No. B8596966
M. Wt: 247.68 g/mol
InChI Key: OEFOIXIJSWWQIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08436011B2

Procedure details

Under an inert atmosphere, 6.23 g (38.5 mmol) of N,N-carbonyldiimidazole are added to a suspension of 6 g (35 mmol) of 2-chloropyridylacetic acid in anhydrous THF (90 ml) at room temperature. The reaction mixture is stirred at this temperature for 2 hours, 5.43 g (57.7 mmol) of 2-aminopyridine are then added and the mixture is refluxed for 2 hours. 200 ml of dichloromethane are added to the reaction mixture, cooled to room temperature, and the organic phase thus obtained is washed with saturated ammonium chloride solution and then with aqueous sodium hydroxide solution (1N), dried over Na2SO4, filtered and concentrated under reduced pressure. The residue is purified by flash chromatography on silica gel (eluent: dichloromethane/ethyl acetate, from 0% to 70% ethyl acetate). 5.6 g of compound are obtained in the form of a white powder. Yield 65%. Melting point: 130° C. MH+: 248.1 (tr: 5.45 min., condition 1).
Quantity
6.23 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
5.43 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
Yield
65%

Identifiers

REACTION_CXSMILES
C1N=CN(C(N2C=NC=C2)=O)C=1.Cl[C:14]1[C:19]([CH2:20][C:21]([OH:23])=O)=[CH:18][CH:17]=[CH:16][N:15]=1.[NH2:24][C:25]1[CH:30]=[CH:29][CH:28]=[CH:27][N:26]=1.[Cl:31]CCl>C1COCC1>[Cl:31][C:16]1[N:15]=[CH:14][C:19]([CH2:20][C:21]([NH:24][C:25]2[CH:30]=[CH:29][CH:28]=[CH:27][N:26]=2)=[O:23])=[CH:18][CH:17]=1

Inputs

Step One
Name
Quantity
6.23 g
Type
reactant
Smiles
C1=CN(C=N1)C(=O)N2C=CN=C2
Name
Quantity
6 g
Type
reactant
Smiles
ClC1=NC=CC=C1CC(=O)O
Name
Quantity
90 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
5.43 g
Type
reactant
Smiles
NC1=NC=CC=C1
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at this temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is refluxed for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the organic phase thus obtained
WASH
Type
WASH
Details
is washed with saturated ammonium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with aqueous sodium hydroxide solution (1N), dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue is purified by flash chromatography on silica gel (eluent: dichloromethane/ethyl acetate, from 0% to 70% ethyl acetate)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1=CC=C(C=N1)CC(=O)NC1=NC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 5.6 g
YIELD: PERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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